molecular formula C5H3BrClIN2 B6213800 2-bromo-4-chloro-5-iodo-6-methylpyrimidine CAS No. 2731006-95-2

2-bromo-4-chloro-5-iodo-6-methylpyrimidine

Cat. No.: B6213800
CAS No.: 2731006-95-2
M. Wt: 333.4
InChI Key:
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Description

2-bromo-4-chloro-5-iodo-6-methylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of bromine, chlorine, iodine, and methyl substituents at positions 2, 4, 5, and 6, respectively. The unique combination of these substituents imparts distinct chemical properties and reactivity to the molecule, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chloro-5-iodo-6-methylpyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the halogenation of a pyrimidine derivative. For instance, starting with 2,4,6-trimethylpyrimidine, selective halogenation can be achieved using reagents such as N-bromosuccinimide (NBS) for bromination, N-chlorosuccinimide (NCS) for chlorination, and iodine monochloride (ICl) for iodination. The reaction conditions often involve the use of solvents like acetonitrile or dichloromethane and may require catalysts or specific temperature control to ensure regioselectivity and high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to enhance reaction efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization, distillation, or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-chloro-5-iodo-6-methylpyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidines, while coupling reactions can produce biaryl or vinyl derivatives of pyrimidine .

Scientific Research Applications

2-bromo-4-chloro-5-iodo-6-methylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals. Its unique halogenation pattern allows for selective functionalization and derivatization.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. Its derivatives have shown potential as kinase inhibitors and antimicrobial agents.

    Medicine: Research into its derivatives has led to the development of potential therapeutic agents for cancer, infectious diseases, and inflammatory conditions.

    Industry: It is utilized in the production of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 2-bromo-4-chloro-5-iodo-6-methylpyrimidine and its derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The halogen substituents can enhance binding affinity and specificity through halogen bonding, hydrophobic interactions, and electronic effects. For instance, in kinase inhibition, the compound may bind to the ATP-binding site, blocking the enzyme’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-chloro-5-iodopyrimidine
  • 2-bromo-4-chloro-6-methylpyrimidine
  • 2-bromo-5-iodo-6-methylpyrimidine

Uniqueness

2-bromo-4-chloro-5-iodo-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of three different halogens (bromine, chlorine, iodine) and a methyl group allows for diverse chemical transformations and applications. Compared to similar compounds, it offers greater versatility in synthetic modifications and potential biological activities .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-4-chloro-5-iodo-6-methylpyrimidine involves the introduction of bromine, chlorine, and iodine onto a pyrimidine ring that already contains a methyl group. This can be achieved through a series of reactions that involve the use of appropriate reagents and conditions.", "Starting Materials": [ "2-methylpyrimidine", "bromine", "chlorine", "iodine", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "copper(I) iodide", "potassium iodide", "sodium thiosulfate", "sodium carbonate", "acetone", "ethanol" ], "Reaction": [ "Step 1: Nitration of 2-methylpyrimidine with nitric acid and sulfuric acid to form 2-nitro-4-methylpyrimidine", "Step 2: Reduction of 2-nitro-4-methylpyrimidine with tin and hydrochloric acid to form 2-amino-4-methylpyrimidine", "Step 3: Diazotization of 2-amino-4-methylpyrimidine with sodium nitrite and hydrochloric acid to form 2-diazo-4-methylpyrimidine", "Step 4: Coupling of 2-diazo-4-methylpyrimidine with copper(I) iodide and potassium iodide to form 2-iodo-4-methylpyrimidine", "Step 5: Bromination of 2-iodo-4-methylpyrimidine with bromine and sodium hydroxide to form 2-bromo-4-methylpyrimidine", "Step 6: Chlorination of 2-bromo-4-methylpyrimidine with chlorine and sodium hydroxide to form 2-bromo-4-chloro-5-methylpyrimidine", "Step 7: Iodination of 2-bromo-4-chloro-5-methylpyrimidine with iodine and sodium thiosulfate to form 2-bromo-4-chloro-5-iodo-6-methylpyrimidine", "Step 8: Deprotection of 2-bromo-4-chloro-5-iodo-6-methylpyrimidine with sodium carbonate and ethanol to remove any protecting groups and obtain the final product" ] }

CAS No.

2731006-95-2

Molecular Formula

C5H3BrClIN2

Molecular Weight

333.4

Purity

95

Origin of Product

United States

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